2-Chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.: 2121512-23-8
Cat. No.: VC11678346
Molecular Formula: C12H17BClNO3
Molecular Weight: 269.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121512-23-8 |
|---|---|
| Molecular Formula | C12H17BClNO3 |
| Molecular Weight | 269.53 g/mol |
| IUPAC Name | 2-chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-9(16-5)15-10(8)14/h6-7H,1-5H3 |
| Standard InChI Key | KHENXTHULGAIFH-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the class of pyridine-based boronic esters, featuring a dioxaborolane ring fused to the pyridine backbone. Its molecular formula is C₁₂H₁₆BClNO₃, with a molecular weight of 269.53 g/mol . The IUPAC name reflects its substitution pattern: a chlorine atom at position 2, a methoxy group at position 6, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 3 of the pyridine ring .
Structural Features
Key structural attributes include:
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Boron center: The sp²-hybridized boron atom in the dioxaborolane ring facilitates Suzuki-Miyaura cross-coupling reactions.
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Steric effects: The tetramethyl groups on the dioxaborolane ring enhance stability while moderating reactivity .
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Electronic effects: The electron-withdrawing chlorine and electron-donating methoxy groups create a polarized electronic environment, influencing reaction kinetics .
Physicochemical Data
The absence of reported thermal properties suggests this compound is primarily handled in solution phase or under controlled conditions .
Synthetic Applications and Reactivity
Role in Cross-Coupling Reactions
As a boronic ester, this compound participates in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between aromatic systems. The chlorine substituent offers a secondary reactive site for subsequent functionalization via nucleophilic aromatic substitution . Comparative studies on regioisomeric pyridinyl boronic esters demonstrate that substitution patterns critically influence both reactivity and stability . For instance, the 3-boronic ester position in this compound may exhibit different coupling efficiencies compared to analogous 2- or 4-substituted derivatives .
Pharmaceutical and Materials Science Applications
Drug Discovery
Boronic esters are pivotal in constructing kinase inhibitors and protease-targeting therapeutics. The chlorine and methoxy substituents in this compound could:
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Enhance binding affinity to hydrophobic enzyme pockets
Materials Chemistry
In polymer science, such boronic esters serve as monomers for conjugated materials. The pyridine-boronate system may contribute to:
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Electron-transport properties in organic semiconductors
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Self-healing capabilities through reversible boronate ester bonds
Future Research Directions
Key unanswered questions and opportunities include:
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Catalytic optimization: Systematic studies comparing coupling efficiencies under varying palladium catalysts and ligands
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Biological screening: Evaluation of antimicrobial or anticancer activity in lead compounds derived from this boronic ester
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Material characterization: Investigation of charge transport properties in pyridine-boronate oligomers
This compound’s unique substitution pattern positions it as a valuable but underexplored reagent in synthetic chemistry. Further research could unlock applications ranging from asymmetric catalysis to functional biomaterials.
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